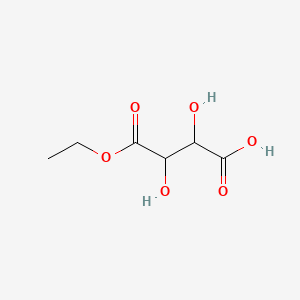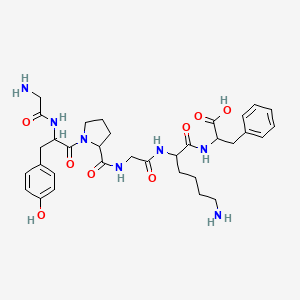![molecular formula C10H15N5O6 B12318787 [1'-13C]Guanosine monohydrate](/img/structure/B12318787.png)
[1'-13C]Guanosine monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1’-13C]Guanosina monohidratada: es un compuesto marcado con isótopos estables donde el isótopo carbono-13 se incorpora en la posición 1’ de la molécula de guanosina. La guanosina es un nucleósido de purina que comprende guanina unida a un anillo de ribosa (ribofuranosa) a través de un enlace β-N9-glucosídico. Este compuesto se utiliza principalmente en investigación científica como trazador para la cuantificación durante el proceso de desarrollo de fármacos y estudios metabólicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de [1’-13C]Guanosina monohidratada implica la incorporación del isótopo carbono-13 en la molécula de guanosina. Esto se puede lograr mediante síntesis química o fermentación microbiana. La ruta de síntesis química generalmente implica el uso de precursores marcados y condiciones de reacción específicas para garantizar la incorporación del isótopo carbono-13 en la posición deseada .
Métodos de producción industrial: La fermentación microbiana es un método común para la producción industrial de guanosina y sus derivados. Este método implica el uso de cepas genéticamente modificadas de microorganismos, como Escherichia coli, para producir guanosina en grandes cantidades. El proceso de fermentación se optimiza mediante ingeniería metabólica para aumentar el rendimiento y la pureza del producto .
Análisis De Reacciones Químicas
Tipos de reacciones: [1’-13C]Guanosina monohidratada se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para estudiar el comportamiento y las interacciones del compuesto en diferentes entornos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio se pueden utilizar para oxidar los derivados de guanosina.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean para reducir los derivados de guanosina.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como la azida de sodio o compuestos halogenados.
Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de guanosina puede conducir a la formación de derivados de guanina, mientras que la reducción puede producir desoxiguanosina .
Aplicaciones Científicas De Investigación
Química: En química, [1’-13C]Guanosina monohidratada se utiliza como trazador en espectroscopia de resonancia magnética nuclear (RMN) y espectrometría de masas para estudiar las vías metabólicas y las interacciones de la guanosina y sus derivados .
Biología: En investigación biológica, este compuesto se utiliza para investigar el papel de la guanosina en los procesos celulares, como la transducción de señales, la síntesis de proteínas y la división celular. También se utiliza para estudiar las propiedades neuroprotectoras de la guanosina en varios modelos de neurotoxicidad y trastornos neurológicos .
Medicina: En medicina, [1’-13C]Guanosina monohidratada se utiliza para desarrollar y evaluar nuevos agentes terapéuticos dirigidos a vías relacionadas con la guanosina. También se utiliza en estudios farmacocinéticos para comprender la absorción, distribución, metabolismo y excreción de fármacos basados en guanosina .
Industria: En el sector industrial, este compuesto se utiliza en la producción de aditivos alimentarios y productos farmacéuticos. También se emplea en el desarrollo de hidrogel supramoleculares para aplicaciones en ingeniería de tejidos, administración de fármacos y biosensores .
Mecanismo De Acción
El mecanismo de acción de [1’-13C]Guanosina monohidratada implica su incorporación a los ácidos nucleicos y su participación en varios procesos celulares. La guanosina actúa como un neuromodulador en el sistema nervioso central, mediando el crecimiento celular, la diferenciación y la supervivencia. Ejerce efectos protectores al modular la captación de glutamato, reducir la producción de especies reactivas de oxígeno y mejorar la función mitocondrial .
Objetivos moleculares y vías:
Receptores de adenosina: La guanosina interactúa con los receptores de adenosina, en particular los receptores A1 y A2A, para ejercer sus efectos neuromoduladores.
Comparación Con Compuestos Similares
Compuestos similares:
Guanosina-1’,2’,3’,4’,5’-13C5 Monohidratada: Este compuesto está marcado con carbono-13 en múltiples posiciones y se utiliza para aplicaciones de investigación similares.
Guanosina-1’,2’,3’,4’,5’-13C5 Monohidratada: Otra variante con múltiples etiquetas de carbono-13, utilizada en investigación metabólica y ambiental.
Unicidad: [1’-13C]Guanosina monohidratada es única debido a su etiquetado específico en la posición 1’, lo que la hace particularmente útil para estudiar vías metabólicas específicas e interacciones que involucran la porción de ribosa de la guanosina. Este etiquetado dirigido proporciona información más precisa en comparación con los compuestos etiquetados en múltiples posiciones.
Propiedades
IUPAC Name |
2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
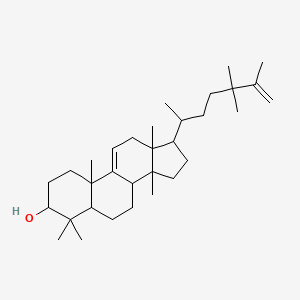
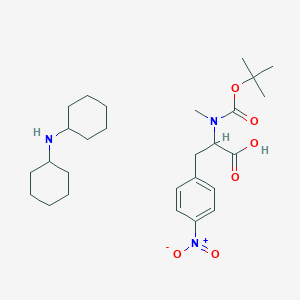
![15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicos-19-ene-19-carboxamide](/img/structure/B12318708.png)

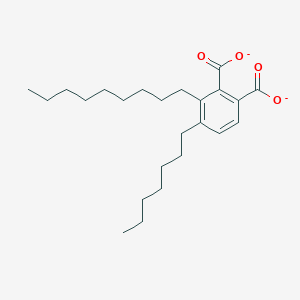
![Methyl 7-[8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12318723.png)
![methyl 5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12318730.png)

![2-[[2-[(2-Amino-4-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12318744.png)
![N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide](/img/structure/B12318749.png)

